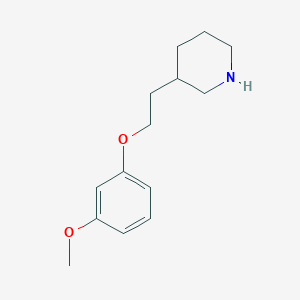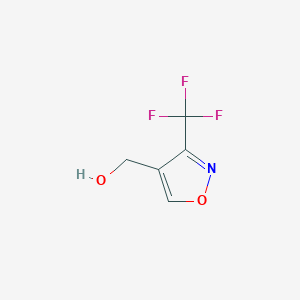
4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amin
Übersicht
Beschreibung
4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine is a chemical compound belonging to the class of triazines. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is known for its applications in various fields, including agriculture, pharmaceuticals, and materials science.
Wissenschaftliche Forschungsanwendungen
4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
Target of Action
The primary target of 4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine, also known as Diazinon, is the acetylcholine esterase (ACHE) enzyme . This enzyme plays a crucial role in the nervous system of insects, where it is responsible for breaking down acetylcholine, a neurotransmitter substance .
Mode of Action
4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine acts by inactivating the ACHE enzyme . This inactivation leads to an atypical aggregation of acetylcholine in the pests’ nervous system . The accumulation of acetylcholine causes overstimulation of the nervous system, leading to the death of the pest .
Biochemical Pathways
The biochemical pathway affected by 4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine is the cholinergic pathway . By inhibiting the ACHE enzyme, this compound disrupts the normal functioning of this pathway, leading to an overabundance of acetylcholine .
Pharmacokinetics
It is known that this compound can enter an organism’s body through the skin, digestive system, and respiratory route . Once inside the body, it is converted into a more toxic compound, diazoxon .
Result of Action
The result of the action of 4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine is the death of the pest. The overstimulation of the nervous system caused by the accumulation of acetylcholine leads to paralysis and eventually death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine. For instance, it is known that this compound is moderately persistent but highly mobile in the environment . It is also susceptible to degradation in high temperatures and under acidic and basic conditions . Therefore, the effectiveness of this compound can be influenced by factors such as temperature, pH, and the presence of other chemicals in the environment .
Biochemische Analyse
Biochemical Properties
4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . The compound binds to the active site of the enzyme, inhibiting its activity and leading to an accumulation of acetylcholine. This interaction is essential for understanding its potential use in treating conditions related to neurotransmitter imbalances.
Cellular Effects
The effects of 4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine on various cell types and cellular processes are profound. In neuronal cells, the compound influences cell signaling pathways by inhibiting acetylcholinesterase, leading to increased levels of acetylcholine . This can enhance synaptic transmission and potentially improve cognitive functions. Additionally, the compound affects gene expression by modulating the activity of transcription factors involved in the cholinergic system. In non-neuronal cells, it may impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, 4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine exerts its effects primarily through enzyme inhibition. The compound binds to the active site of acetylcholinesterase, forming a stable complex that prevents the enzyme from hydrolyzing acetylcholine . This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic signaling. Additionally, the compound may interact with other biomolecules, such as receptors and ion channels, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of acetylcholinesterase, resulting in persistent changes in cellular functions. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of 4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholinesterase without causing significant adverse effects . At higher doses, it can lead to toxic effects such as muscle paralysis, respiratory distress, and even death. These threshold effects highlight the importance of careful dosage regulation in potential therapeutic applications. Studies in animal models have also shown that chronic exposure to high doses can lead to long-term changes in cellular and physiological functions.
Metabolic Pathways
4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine is involved in several metabolic pathways, primarily through its interaction with enzymes such as acetylcholinesterase . The compound is metabolized in the liver, where it undergoes biotransformation to produce various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
Within cells and tissues, 4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine is transported and distributed through various mechanisms. The compound can cross cell membranes via passive diffusion or active transport mediated by specific transporters . Once inside the cells, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of 4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with acetylcholinesterase and other target enzymes . It may also be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-6-(propan-2-yl)-1,3,5-triazine-2,4-diamine with suitable reagents to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of 4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine is carried out in large-scale reactors where the reaction conditions are optimized for maximum yield and purity. The process involves the use of high-purity starting materials and precise control of temperature, pressure, and reaction time to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazinon: An organophosphorus pesticide with a similar triazine structure.
Atrazine: Another triazine herbicide used in agriculture.
Simazine: A triazine herbicide similar to atrazine.
Uniqueness
4-Methyl-6-(propan-2-yl)-1,3,5-triazin-2-amine is unique due to its specific substituents, which confer distinct chemical and biological properties. Its methyl and isopropyl groups differentiate it from other triazines, affecting its reactivity and applications .
Eigenschaften
IUPAC Name |
4-methyl-6-propan-2-yl-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-4(2)6-9-5(3)10-7(8)11-6/h4H,1-3H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXYDLJFFPKKKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)N)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


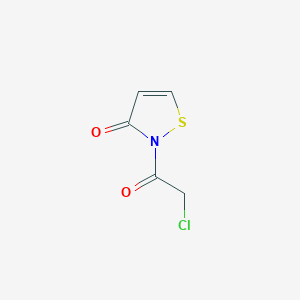
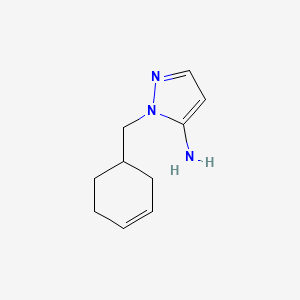
![[(1-Cyclohexylpiperidin-3-yl)methyl]-(pyridin-3-ylmethyl)amine sulfate](/img/structure/B1451458.png)
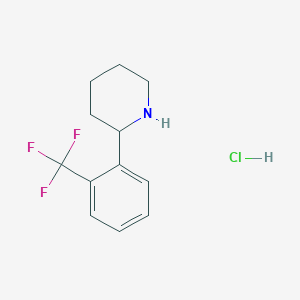
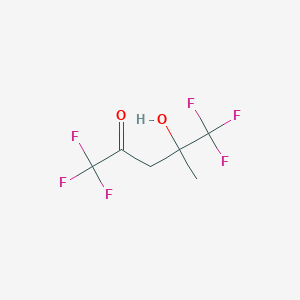
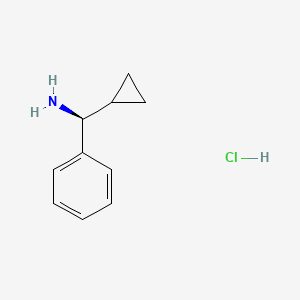

![[2-(4-Methoxy-phenyl)-ethyl]-pyridin-4-ylmethyl-amine hydrobromide](/img/structure/B1451466.png)




